molecular formula C19H19ClF3N3O3S B3035800 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide CAS No. 338420-80-7

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide

Cat. No. B3035800
CAS RN: 338420-80-7
M. Wt: 461.9 g/mol
InChI Key: KYKYRBOOGKWTRS-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide is a useful research compound. Its molecular formula is C19H19ClF3N3O3S and its molecular weight is 461.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

The compound is utilized in the catalytic synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. 4-(N,N-Dimethylamino)pyridine (DMAP) plays a role as a basic nucleophilic catalyst in the synthesis of these compounds, indicating its efficiency in catalyzing reactions under solvent-free conditions (Khashi, Davoodnia, & Chamani, 2014).

Antagonist Synthesis for HIV-1 Infection

The compound has been implicated in the synthesis of methylbenzenesulfonamide CCR5 antagonists. These antagonists are investigated as potential targeting preparations in the prevention of human HIV-1 infection, demonstrating the compound's role in medicinal chemistry (Cheng De-ju, 2015).

Electrophilic Amination

This chemical is involved in the electrophilic amination process. It serves as a reagent in carbamoylation and the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates, indicating its utility in various organic synthesis processes (Sączewski, 2013).

Electrostic Activation in Reactions

The compound is used in the electrostatic activation of S_NAr-Reactivity by sulfonylonio substituents. Its involvement in the transformation of 4-Fluorobenzenesulfonyl chloride and pentafluorobenzenesulfonyl chloride into corresponding N-sulfonylpyridinium triflates highlights its role in facilitating mild condition reactions (Weiss & Pühlhofer, 2001).

Anticancer Activity

This compound is associated with the development of a new triazine folate antagonist, showing high activity against various colon adenocarcinomas and murine ovarian tumors. This indicates its potential use in cancer research and treatment (Corbett et al., 1982).

properties

IUPAC Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O3S/c1-26(2)12-25-17(27)9-8-16(30(28,29)14-6-4-3-5-7-14)18-15(20)10-13(11-24-18)19(21,22)23/h3-7,10-12,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKYRBOOGKWTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)CCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
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4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
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4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
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4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
Reactant of Route 5
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
Reactant of Route 6
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide

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